N-Butyl-d9-amine (CAS 776285-22-4) is a fully deuterated primary alkylamine procured primarily as a premium internal standard for mass spectrometry, a signal-free NMR reference material, and a specialized precursor for isotope-labeled pharmaceuticals[1]. By substituting all nine aliphatic hydrogen atoms with deuterium, this compound provides a distinct +9 Da mass shift and eliminates proton NMR interference from the butyl chain . Industrial and academic buyers prioritize N-Butyl-d9-amine over its unlabeled counterpart when absolute quantitative accuracy, metabolic tracing, or the synthesis of metabolically stabilized drug candidates (such as 5-HT6 receptor antagonists) is required [1].
Substituting N-Butyl-d9-amine with unlabeled n-butylamine or partially deuterated analogs fundamentally compromises quantitative and structural assays . In LC-MS/MS workflows, unlabeled n-butylamine cannot serve as an internal standard because it is indistinguishable from endogenous or sample-derived butylamine, leading to severe matrix effects and quantification errors [1]. Partially deuterated variants (e.g., d3 or d5) offer insufficient mass separation, risking overlap with the natural heavy-isotope envelope of large target molecules . Furthermore, in pharmaceutical synthesis, replacing the fully deuterated d9-precursor with an unlabeled amine negates the kinetic isotope effect, resulting in drug candidates that are rapidly degraded by metabolic enzymes rather than exhibiting the prolonged half-life required for advanced pharmacokinetic studies [1].
In quantitative mass spectrometry, N-Butyl-d9-amine provides a +9 Da mass shift compared to unlabeled n-butylamine, allowing it to function as a highly reliable internal standard [1]. This +9 Da separation ensures that the internal standard peak is isolated from the M+1 and M+2 natural isotopic envelope of the target analyte, a separation that partially deuterated analogs (e.g., d3) cannot reliably guarantee for larger molecules .
| Evidence Dimension | Mass-to-charge (m/z) separation in mass spectrometry |
| Target Compound Data | +9 Da mass shift |
| Comparator Or Baseline | Unlabeled n-butylamine (0 Da shift) or d3-analogs (+3 Da shift) |
| Quantified Difference | Full +9 Da shift guarantees >99% signal isolation from the natural isotopic envelope |
| Conditions | Trace-level amine quantification in complex biological or environmental matrices |
Eliminates matrix interference and isotopic cross-talk, ensuring absolute quantitative accuracy when used as an internal standard.
When used as a solvent additive, reactant, or internal reference in 1H NMR spectroscopy, N-Butyl-d9-amine eliminates the complex multiplet signals typically associated with the butyl chain. Unlabeled n-butylamine introduces 9 proton resonances between 0.9 and 2.7 ppm, which frequently obscure the aliphatic signals of the target molecule .
| Evidence Dimension | Aliphatic proton background signal in 1H NMR |
| Target Compound Data | 0 proton signals from the butyl chain |
| Comparator Or Baseline | Unlabeled n-butylamine (9 proton signals) |
| Quantified Difference | 100% elimination of alkyl proton resonances in the 0.9–2.7 ppm region |
| Conditions | 1H NMR structural elucidation of complex mixtures |
Allows researchers to track reactions or reference spectra without the amine's aliphatic signals obscuring critical data from the target molecule.
N-Butyl-d9-amine is utilized as a specialized precursor in the synthesis of deuterated pharmaceuticals, such as 5-HT6 receptor antagonists [1]. The incorporation of carbon-deuterium (C-D) bonds at the alkyl site leverages the primary kinetic isotope effect, significantly slowing cytochrome P450-mediated aliphatic hydroxylation compared to the carbon-hydrogen (C-H) bonds of unlabeled n-butylamine [1].
| Evidence Dimension | Metabolic stability via primary kinetic isotope effect |
| Target Compound Data | C-D bonds incorporated via N-Butyl-d9-amine precursor |
| Comparator Or Baseline | C-H bonds from unlabeled n-butylamine precursor |
| Quantified Difference | Deuterium substitution provides a theoretical maximum primary kinetic isotope effect (kH/kD) of ~6.5 at room temperature |
| Conditions | In vivo or in vitro metabolic degradation assays targeting aliphatic oxidation |
Procuring the d9-labeled precursor is essential for synthesizing drug candidates that resist rapid metabolic clearance, directly improving in vivo half-life.
Ideal for environmental and biological assays requiring absolute quantification of butylamine or its derivatives, where the +9 Da mass shift ensures zero cross-talk with endogenous analytes and natural isotopic envelopes .
The premier building block for developing metabolically stabilized drug candidates, including 5-HT6 receptor antagonists for neurodegenerative diseases, by leveraging the primary kinetic isotope effect to reduce aliphatic oxidation [1].
Selected as a specialized reagent or internal reference in 1H NMR spectroscopy when background signals in the aliphatic region (0.9–2.7 ppm) must be completely suppressed to allow accurate structural elucidation of the target analyte .